Tert-butyl 4-(4-{3-[1-(2-hydroxyethyl)piperidin-4-yl]-2,5-dioxoimidazolidin-1-yl}benzoyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-{3-[1-(2-hydroxyethyl)piperidin-4-yl]-2,5-dioxoimidazolidin-1-yl}benzoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C26H37N5O6 and its molecular weight is 515.611. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : The compound has been synthesized through various methods. For instance, Sanjeevarayappa et al. (2015) utilized a condensation reaction involving carbamimide and 3-fluorobenzoic acid, alongside other reagents, under basic conditions (Sanjeevarayappa et al., 2015). Similarly, Kong et al. (2016) reported a three-step synthesis using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material (Kong et al., 2016).
Crystal Structure Analysis : The molecular and crystal structure of related compounds has been a focus in several studies, providing insights into their chemical properties and potential applications. For example, the analysis of the crystal structure of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, was reported by Zhang et al. (2018) (Zhang et al., 2018).
Biological Applications and Potential
Antibacterial and Anthelmintic Activity : The compound has shown potential in biological applications. For example, Sanjeevarayappa et al. (2015) evaluated its in vitro antibacterial and anthelmintic activity, finding moderate anthelmintic and poor antibacterial activities (Sanjeevarayappa et al., 2015).
Intermediate for Anticancer Drugs : It serves as an intermediate in the synthesis of various anticancer drugs. Zhang et al. (2018) discussed its role in the synthesis of small molecule anticancer drugs, highlighting the importance of its structural properties (Zhang et al., 2018).
As a Core in Pharmacologically Active Compounds : Gumireddy et al. (2021) emphasized the usefulness of a sterically congested piperazine derivative, similar in structure to the title compound, in generating a pharmacologically useful core (Gumireddy et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
Based on its potential use in protac development, it may be involved in the ubiquitin-proteasome pathway, which is responsible for protein degradation .
Result of Action
If used in a protac, the result would be the degradation of a specific target protein .
Properties
IUPAC Name |
tert-butyl 4-[4-[3-[1-(2-hydroxyethyl)piperidin-4-yl]-2,5-dioxoimidazolidin-1-yl]benzoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O6/c1-26(2,3)37-25(36)29-14-12-28(13-15-29)23(34)19-4-6-21(7-5-19)31-22(33)18-30(24(31)35)20-8-10-27(11-9-20)16-17-32/h4-7,20,32H,8-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGZVVBUUPURET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)CN(C3=O)C4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.